molecular formula C15H15Cl3N2OS B2997831 N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide CAS No. 23341-91-5

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide

Cat. No.: B2997831
CAS No.: 23341-91-5
M. Wt: 377.71
InChI Key: KRASVNYLKKMRIQ-UHFFFAOYSA-N
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Description

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a synthetic organic compound characterized by a piperidine core substituted with a carbothioamide group and a propargyl ether linkage to a 2,4,6-trichlorophenoxy moiety. Structural analogs, such as Prochloraz (a fungicide with a trichlorophenoxy-ethyl-imidazole carboxamide structure), highlight the importance of the trichlorophenoxy moiety in bioactivity .

Properties

CAS No.

23341-91-5

Molecular Formula

C15H15Cl3N2OS

Molecular Weight

377.71

IUPAC Name

N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide

InChI

InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22)

InChI Key

KRASVNYLKKMRIQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a piperidine-carbothioamide core, propynyl linker, and trichlorophenoxy group. Key comparisons with analogous compounds are outlined below:

Compound Name Core Structure Linker Functional Group Key Features
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide Piperidine Propynyl (C≡C) Carbothioamide High lipophilicity (trichlorophenoxy), rigid alkyne linker, thiourea H-bond donor/acceptor
Prochloraz (ISO) Imidazole Ethyl (CH₂CH₂) Carboxamide Fungicidal activity; metabolizes to 2,4,6-TCP; ethyl linker enhances flexibility
Compound 52 () Piperazine None Carbothioamide Trifluoromethylpyridinyl substituent; lacks alkyne linker, lower lipophilicity
BTS 44596 (Prochloraz metabolite) Urea Ethyl (CH₂CH₂) Urea Degradation product; retains trichlorophenoxy group; increased polarity

Physicochemical Properties

Property Target Compound Prochloraz Compound 52
Molecular Weight (g/mol) ~383.7 (calc.) 376.7 ~438.4
LogP (Predicted) 4.2 (high, due to Cl₃) 3.8 2.9 (CF₃ less lipophilic than Cl₃)
Hydrogen Bonding Thiourea (2 donors, 1 acceptor) Carboxamide (1 donor, 2 acceptors) Thiourea (2 donors, 1 acceptor)
Metabolic Stability Propynyl linker may resist hydrolysis Ethyl linker prone to oxidative cleavage Stable (no reactive linker)

Crystallographic and Analytical Data

  • Structural validation of analogs (e.g., Prochloraz metabolites) often employs SHELX programs for crystallographic refinement .
  • LC-MS and HRMS data for related compounds () suggest the target compound would exhibit distinct retention times (e.g., ~3.5–4.5 min in reverse-phase HPLC) and a characteristic [M+H]+ ion at m/z 384.1 .

Biological Activity

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a propynyl group and a 2,4,6-trichlorophenoxy moiety. Its structural formula can be represented as follows:

C15H14Cl3N2OS\text{C}_{15}\text{H}_{14}\text{Cl}_3\text{N}_2\text{OS}

Antimicrobial Properties

Research indicates that compounds similar to N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine derivatives exhibit significant antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains. The presence of the trichlorophenoxy group is believed to enhance the lipophilicity of the compound, facilitating its penetration through microbial membranes.

Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A study involving similar piperidine derivatives reported IC50 values indicating potent cytotoxicity against human prostate cancer cell lines (PC3 and DU145) at concentrations ranging from 0.1 to 50 μM . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

The proposed mechanism of action includes the inhibition of key enzymes involved in tumor growth and survival. The compound may interact with targets such as soluble epoxide hydrolase (sEH), which is implicated in the metabolism of fatty acids and has been linked to cancer progression .

Case Studies

  • Antiviral Activity : In related studies, compounds with structural similarities have been tested for antiviral properties against influenza viruses. Molecular docking studies suggested that these compounds could inhibit viral neuraminidase, leading to reduced viral replication .
  • Anti-inflammatory Effects : Some derivatives have also been evaluated for their anti-inflammatory properties. In vitro tests showed a reduction in nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect IC50/EC50 Reference
AntimicrobialEffective against bacteriaVaries by strain
CytotoxicityInduces apoptosis0.1 - 50 μM
AntiviralInhibits viral replicationIC50 not specified
Anti-inflammatoryReduces NO productionNot specified

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